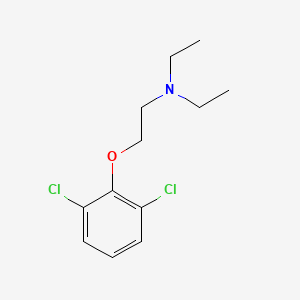
dimethyl 1H-indole-1,3-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 1H-indole-1,3-dicarboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. This compound is a versatile building block that can be used to synthesize a wide range of complex molecules with diverse biological and physicochemical properties.
科学的研究の応用
Dimethyl 1H-indole-1,3-dicarboxylate has been extensively studied for its potential applications in medicinal chemistry. This compound has been shown to exhibit antitumor, anti-inflammatory, and antimicrobial activities. It has also been investigated as a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, dimethyl 1H-indole-1,3-dicarboxylate has been used as a building block for the synthesis of fluorescent dyes and other materials with interesting optical properties.
作用機序
The mechanism of action of dimethyl 1H-indole-1,3-dicarboxylate is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. For example, this compound has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4), which are involved in inflammation and other cellular processes. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in cellular defense mechanisms against oxidative stress.
Biochemical and Physiological Effects
Dimethyl 1H-indole-1,3-dicarboxylate has been shown to have a variety of biochemical and physiological effects. For example, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in these cells. It has also been shown to reduce inflammation and oxidative stress in cells and tissues. In addition, dimethyl 1H-indole-1,3-dicarboxylate has been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and other factors.
実験室実験の利点と制限
One of the main advantages of using dimethyl 1H-indole-1,3-dicarboxylate in lab experiments is its versatility as a building block for the synthesis of complex molecules. This compound can be easily synthesized and modified to create a wide range of derivatives with diverse biological and physicochemical properties. However, one limitation of using dimethyl 1H-indole-1,3-dicarboxylate is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are many potential future directions for research on dimethyl 1H-indole-1,3-dicarboxylate. One area of interest is the development of new derivatives of this compound with improved pharmacological properties, such as increased solubility and bioavailability. Another area of interest is the investigation of the mechanism of action of dimethyl 1H-indole-1,3-dicarboxylate and its derivatives, in order to better understand their effects on cellular signaling pathways. Additionally, dimethyl 1H-indole-1,3-dicarboxylate could be further explored for its potential applications in material science, such as the synthesis of new fluorescent dyes and other materials with interesting optical properties.
合成法
Dimethyl 1H-indole-1,3-dicarboxylate can be synthesized by a variety of methods, including the reaction of indole-3-carboxylic acid with dimethyl oxalate in the presence of a catalyst such as triethylamine or pyridine. Another method involves the reaction of indole-3-carboxylic acid with dimethyl carbonate in the presence of a base such as potassium carbonate. The synthesis of dimethyl 1H-indole-1,3-dicarboxylate is a relatively simple and efficient process, making it an attractive starting material for the synthesis of more complex molecules.
特性
IUPAC Name |
dimethyl indole-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-16-11(14)9-7-13(12(15)17-2)10-6-4-3-5-8(9)10/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REWBPNPSPSCWLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=CC=CC=C21)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-ethyl-4-{[(5-ethylpyrimidin-2-yl)(methyl)amino]methyl}pyrrolidin-2-one](/img/structure/B5684519.png)
![(2,6-dichlorobenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5684531.png)
![2-(dimethylamino)-N,4-dimethyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5684537.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5684544.png)


![3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5684566.png)
![3-(2-furyl)-3-{[(2,3,6-trimethyl-4-quinolinyl)carbonyl]amino}propanoic acid](/img/structure/B5684576.png)
![4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}morpholine](/img/structure/B5684580.png)

![4-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]pyrimidin-2-amine](/img/structure/B5684592.png)
![1-[5-methoxy-1-(2-methoxyphenyl)-2-methyl-1H-indol-3-yl]ethanone](/img/structure/B5684593.png)
![2-[4-(2-methylbenzyl)-1-piperazinyl]ethanol](/img/structure/B5684594.png)
![2-[(3-methyl-2-butenoyl)amino]benzamide](/img/structure/B5684596.png)